

Ammonium Ferric Citrate: A Technical Guide to Synthesis and Structural Analysis

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Compound of Interest

Compound Name: Ammonium ferric citrate

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Introduction

Ammonium ferric citrate, a complex salt of iron, ammonia, and citric acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, food science, and materials science.[1] It exists in two primary forms: a brown variety and a green variety, which differ in their composition of iron, ammonia, and citric acid.[2] The brown form typically contains a higher percentage of iron (16.5-18.5%) compared to the green form (14.5-16.0%).[2] A key characteristic of **ammonium ferric citrate** is its high solubility in water, a property that distinguishes it from the sparingly soluble ferric citrate.[1] This technical guide provides an in-depth overview of the synthesis and structural analysis of **ammonium ferric citrate**, offering detailed experimental protocols and a summary of key analytical findings.

Synthesis of Ammonium Ferric Citrate

The synthesis of **ammonium ferric citrate** can be achieved through several methods, primarily involving the reaction of ferric hydroxide with citric acid and subsequent neutralization with ammonia.[2] Another common approach utilizes the reaction of an iron salt with citric acid, followed by the addition of ammonia. The choice of reactants and reaction conditions can influence the composition and properties of the final product.

Experimental Protocols for Synthesis

Herein are detailed protocols for the synthesis of **ammonium ferric citrate**, compiled from various sources.

Protocol 1: Synthesis from Ferric Hydroxide

This method involves the initial preparation of ferric hydroxide, which is then reacted with citric acid and ammonia.

- Materials: Ferric chloride (FeCl_3) or ferric sulfate ($\text{Fe}_2(\text{SO}_4)_3$), ammonium hydroxide (NH_4OH), citric acid ($\text{C}_6\text{H}_8\text{O}_7$), distilled water.
- Procedure:
 - Prepare ferric hydroxide by reacting a solution of ferric chloride or ferric sulfate with ammonium hydroxide.
 - Thoroughly wash the precipitated ferric hydroxide with hot water to remove any soluble impurities.
 - Dissolve a specific amount of citric acid in water (e.g., 14 g in 100 mL of water) and heat the solution to 95°C .
 - Add the freshly prepared ferric hydroxide to the hot citric acid solution and stir for 1 hour.
 - Cool the resulting solution to 50°C and add an appropriate amount of aqueous ammonia.
 - Allow the solution to cool to room temperature.
 - Evaporate the supernatant to a paste-like consistency.
 - Dry the paste at a temperature between $60\text{--}80^\circ\text{C}$ to obtain the final **ammonium ferric citrate** product. A yield of 91% has been reported for this method.

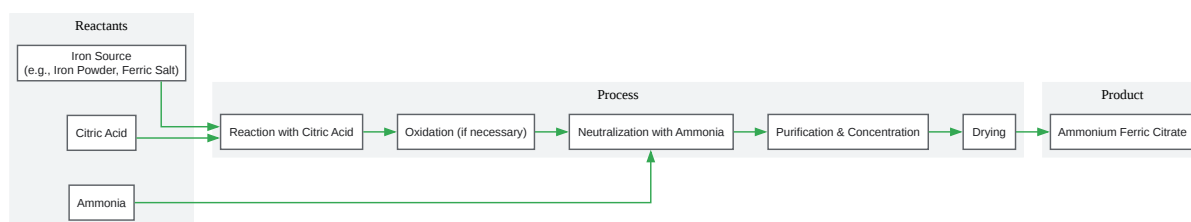
Protocol 2: Synthesis from Iron Powder

This protocol utilizes iron powder as the starting material, which is first converted to ferrous citrate and then oxidized to ferric ammonium citrate.

- Materials: Iron powder, citric acid, hydrogen peroxide (H_2O_2), ammonia (NH_3), distilled water.
- Procedure:
 - Dissolve a specific weight of citric acid in water (e.g., 280g in 500mL) and heat to approximately 60°C.[3]
 - While stirring, add iron powder to the citric acid solution and slowly increase the temperature to 80°C.[3]
 - Maintain the reaction at 80°C for 3-6 hours to facilitate the formation of ferrous citrate.[4]
 - Cool the reaction mixture to 40°C and add hydrogen peroxide to oxidize the ferrous ions to ferric ions.[3]
 - Neutralize the solution with ammonia to a pH of 7 or slightly above.[3]
 - Filter the solution to remove any impurities.[3]
 - Concentrate the filtrate to a paste.[3]
 - Dry the paste in an oven at a temperature not exceeding 80°C to yield **ammonium ferric citrate**. [3]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **ammonium ferric citrate**.



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A generalized workflow for the synthesis of **ammonium ferric citrate**.

Structural Analysis

The complex and somewhat variable nature of **ammonium ferric citrate** necessitates a multi-faceted approach to its structural analysis. Various analytical techniques are employed to elucidate its composition, crystal structure, and functional groups.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies have shown that the major component of both brown and green **ammonium ferric citrate** is a trinuclear ferric citrate complex, specifically $[\text{Fe}_3(\text{cit})_4\text{H}]^{6-}$.^[5]

- Experimental Protocol:
 - Single crystals of a suitable salt of the **ammonium ferric citrate** complex are grown.
 - A selected crystal is mounted on a goniometer.
 - The crystal is irradiated with a monochromatic X-ray beam.

- The diffraction pattern of the X-rays is collected on a detector.
- The diffraction data is processed to determine the electron density map and, subsequently, the atomic positions within the crystal lattice.
- Key Findings:
 - The structure consists of a trinuclear iron core bridged by alkoxide oxygen atoms from the citrate ligands.^[5]
 - The Fe-Fe distances within the dinuclear subunit of the complex are approximately 3.122 Å.^[5]
 - The distances between the third iron atom and the other two are approximately 3.528 Å and 3.455 Å.^[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **ammonium ferric citrate** provides information about the coordination of the citrate and ammonium ions to the ferric ion.

- Experimental Protocol:
 - A small amount of the **ammonium ferric citrate** sample is mixed with potassium bromide (KBr) and pressed into a pellet.
 - Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.
 - The sample is placed in the FTIR spectrometer.
 - An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm^{-1}).
- Key Findings:

- The spectrum typically shows a broad absorption band in the region of 3500-3000 cm^{-1} , corresponding to the O-H stretching vibrations of water and the N-H stretching of the ammonium ion.
- Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO^-) are observed, indicating their coordination to the iron center.
- The absence of the characteristic carbonyl (C=O) peak of free citric acid confirms the deprotonation of the carboxylic acid groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed for the quantitative analysis of **ammonium ferric citrate**, particularly for determining the iron content. The technique is based on the absorption of ultraviolet or visible light by the complex in solution.

- Experimental Protocol:
 - A standard solution of **ammonium ferric citrate** with a known concentration is prepared.
 - A series of dilutions are made to create a calibration curve.
 - The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λ_{max}).
 - The concentration of iron in the sample is determined by comparing its absorbance to the calibration curve.
- Key Findings:
 - The UV-Vis spectrum of **ammonium ferric citrate** in an aqueous solution typically exhibits a broad absorption band in the UV region.
 - The absorbance is directly proportional to the concentration of the ferric citrate complex, following the Beer-Lambert law.

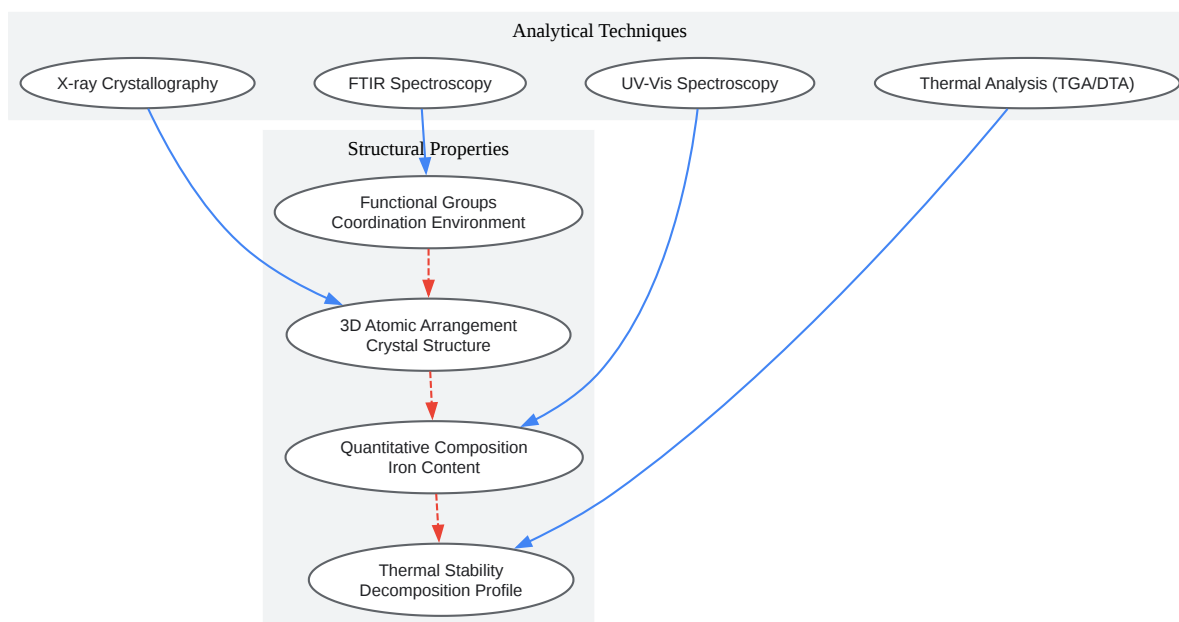
Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of **ammonium ferric citrate**.

- Experimental Protocol (TGA):
 - A small, accurately weighed sample of **ammonium ferric citrate** is placed in a TGA instrument.
 - The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen).[6]
 - The change in mass of the sample is recorded as a function of temperature.
- Key Findings:
 - The decomposition of **ammonium ferric citrate** is a multi-step process.[7]
 - An initial weight loss is typically observed due to the loss of water of hydration. For $(\text{NH}_4)_5\text{Fe}(\text{C}_6\text{H}_4\text{O}_7)_2 \cdot 2\text{H}_2\text{O}$, a weight loss of 13.2% is observed between 32.9 – 144.8 °C, corresponding to the removal of two water molecules.[7]
 - Further decomposition at higher temperatures involves the loss of ammonia and the breakdown of the citrate ligand.[6]

Interrelation of Analytical Techniques

The following diagram illustrates how different analytical techniques contribute to the comprehensive structural analysis of **ammonium ferric citrate**.



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Interrelation of analytical techniques for structural analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the composition and structural analysis of **ammonium ferric citrate**.

Table 1: Composition of Brown and Green Ammonium Ferric Citrate

Component	Brown Form	Green Form
Iron (Fe)	16.5% - 18.5%	14.5% - 16.0%
Ammonia (NH ₃)	~9%	~7.5%
Citric Acid	~65%	~75%
Data sourced from PubChem and ChemicalBook.[2]		

Table 2: Selected Crystallographic Data for the [Fe₃(cit)₄H]⁶⁻ Complex

Parameter	Value (Å)
Fe-Fe distance (dinuclear subunit)	3.122
Fe-Fe distances (to third Fe)	3.528, 3.455
Data sourced from a study on the structure of ferric ammonium citrate.[5]	

Table 3: Thermal Decomposition Data for (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O

Temperature Range (°C)	Peak Decomposition Temp. (°C)	Mass Loss (%)	Associated Process
32.9 - 144.8	69	13.2	Dehydration (loss of 2 H ₂ O)
Data sourced from a study on the thermal decomposition of an ammonium iron citrate complex.[7]			

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural analysis of **ammonium ferric citrate**. The detailed experimental protocols for synthesis offer practical guidance for researchers. The discussion of various analytical techniques, including X-ray crystallography, FTIR and UV-Vis spectroscopy, and thermal analysis, highlights the multifaceted approach required for a thorough characterization of this complex compound. The summarized quantitative data provides a valuable reference for scientists and professionals working with **ammonium ferric citrate** in various applications, from pharmaceutical formulations to food additives. Further research can continue to explore the intricate structure-property relationships of this versatile iron complex.

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